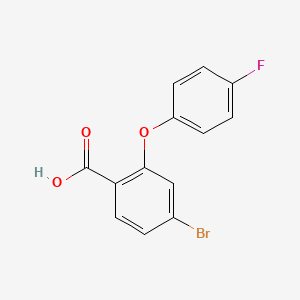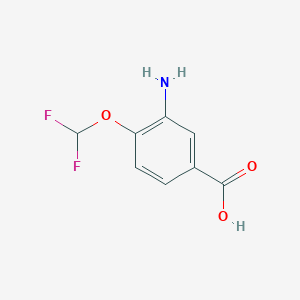
3-Amino-4-(Difluormethoxy)benzoesäure
Übersicht
Beschreibung
3-Amino-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H7F2NO3 and a molecular weight of 203.15 g/mol. This compound features an amino group (-NH2) and a difluoromethoxy group (-OCHF2) attached to a benzoic acid core
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(difluoromethoxy)benzoic acid has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
The primary target of 3-Amino-4-(difluoromethoxy)benzoic acid is the Transforming Growth Factor-β1 (TGF-β1) pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and apoptosis . It is particularly involved in the epithelial-mesenchymal transformation (EMT) of type 2 lung epithelial cells, which leads to excessive extracellular matrix deposition and is a key process in fibrosis .
Mode of Action
3-Amino-4-(difluoromethoxy)benzoic acid interacts with its targets by inhibiting the TGF-β1-induced EMT process . It reduces the expression of proteins such as α-SMA, vimentin, and collagen I, which are markers of EMT, and increases the expression of E-cadherin, a protein that helps cells stick together and inhibits EMT . Additionally, it significantly reduces the phosphorylation levels of Smad2/3, proteins that are part of the TGF-β1 signaling pathway .
Biochemical Pathways
The compound affects the TGF-β1/Smad pathway . TGF-β1 induces the phosphorylation of Smad2/3 proteins, which then form a complex with Smad4 . This protein complex moves to the nucleus to regulate the expression of target genes, triggering the EMT process in epithelial cells .
Result of Action
The action of 3-Amino-4-(difluoromethoxy)benzoic acid results in the attenuation of TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats . This leads to improvements in lung function, reductions in lung inflammation and fibrosis, reduced collagen deposition, and reduced expression of E-cadherin .
Biochemische Analyse
Biochemical Properties
3-Amino-4-(difluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For example, it may interact with enzymes such as cytochrome P450, influencing their activity and thereby affecting metabolic processes . Additionally, its interactions with proteins involved in cell signaling pathways can modulate cellular responses.
Cellular Effects
The effects of 3-Amino-4-(difluoromethoxy)benzoic acid on cells are diverse and depend on the cell type and context. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in certain cell types, it may alter the expression of genes involved in inflammatory responses or cell proliferation . Its impact on cellular metabolism can lead to changes in energy production and utilization, affecting overall cell function.
Molecular Mechanism
At the molecular level, 3-Amino-4-(difluoromethoxy)benzoic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-(difluoromethoxy)benzoic acid can change over time due to factors such as stability and degradation. Studies have shown that the compound remains stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of 3-Amino-4-(difluoromethoxy)benzoic acid in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways . At higher doses, it may cause toxic or adverse effects, including liver toxicity or disruption of normal cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-Amino-4-(difluoromethoxy)benzoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It may influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may affect the metabolism of fatty acids or amino acids, altering their synthesis or degradation rates.
Transport and Distribution
Within cells and tissues, 3-Amino-4-(difluoromethoxy)benzoic acid is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, it may be transported into cells via specific amino acid transporters or bind to plasma proteins, influencing its bioavailability and distribution.
Subcellular Localization
The subcellular localization of 3-Amino-4-(difluoromethoxy)benzoic acid can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, affecting gene expression and transcriptional regulation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(difluoromethoxy)benzoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is the nitration of 4-(difluoromethoxy)benzoic acid followed by reduction to introduce the amino group. The reaction conditions for these steps include the use of strong acids and reducing agents under controlled temperatures and pressures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-(difluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Substituted derivatives with different functional groups attached to the difluoromethoxy moiety.
Vergleich Mit ähnlichen Verbindungen
3-Amino-4-(difluoromethoxy)benzoic acid is similar to other benzoic acid derivatives, but its unique difluoromethoxy group sets it apart. Some similar compounds include:
3-Amino-4-methoxybenzoic acid: Lacks the difluoromethoxy group.
3-Amino-4-fluorobenzoic acid: Contains a single fluorine atom instead of the difluoromethoxy group.
3-Amino-4-(trifluoromethoxy)benzoic acid: Has a trifluoromethoxy group instead of difluoromethoxy.
Eigenschaften
IUPAC Name |
3-amino-4-(difluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYAZPUZFPMDPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-amino-3-(4-iodophenyl)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B1517805.png)


![[(2,2,2-Trifluoroethyl)carbamoyl]formic acid](/img/structure/B1517812.png)
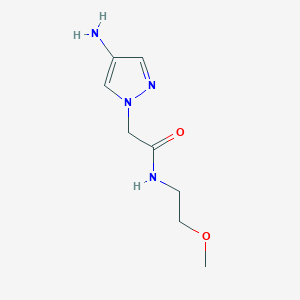
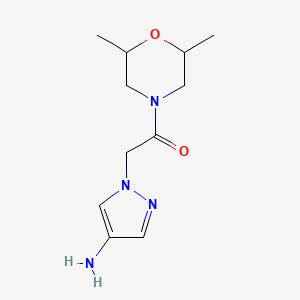
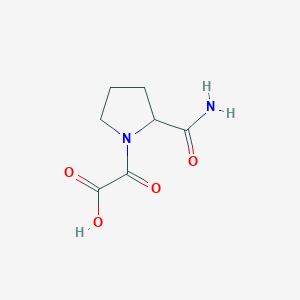

![2-[1-(3,6-dichloropyridazin-4-yl)-N-methylformamido]acetic acid](/img/structure/B1517820.png)

![4-[2-(2-Aminophenoxy)ethyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B1517822.png)
